rac-tert-butyl (4aR,7aS)-4-oxo-octahydro-1H-cyclopenta[b]pyridine-1-carboxylate
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Overview
Description
rac-tert-butyl (4aR,7aS)-4-oxo-octahydro-1H-cyclopenta[b]pyridine-1-carboxylate: is a chemical compound that belongs to the class of cyclopenta[b]pyridine derivatives This compound is characterized by its unique structure, which includes a tert-butyl ester group and a cyclopentane ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl (4aR,7aS)-4-oxo-octahydro-1H-cyclopenta[b]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentanone derivative with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: rac-tert-butyl (4aR,7aS)-4-oxo-octahydro-1H-cyclopenta[b]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
rac-tert-butyl (4aR,7aS)-4-oxo-octahydro-1H-cyclopenta[b]pyridine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies related to enzyme inhibition or as a ligand in binding studies.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of rac-tert-butyl (4aR,7aS)-4-oxo-octahydro-1H-cyclopenta[b]pyridine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- rac-tert-butyl (4aR,7aS)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate
- rac-tert-butyl (4aR,7aS)-octahydrofuro[3,4-b]pyridine-4a-carboxylate
- tert-butyl (4aS,7aR)-6-oxohexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate
Uniqueness: rac-tert-butyl (4aR,7aS)-4-oxo-octahydro-1H-cyclopenta[b]pyridine-1-carboxylate is unique due to its specific structural features, such as the presence of a tert-butyl ester group and the fusion of a cyclopentane ring with a pyridine ring
Properties
Molecular Formula |
C13H21NO3 |
---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
tert-butyl (4aR,7aS)-4-oxo-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-8-7-11(15)9-5-4-6-10(9)14/h9-10H,4-8H2,1-3H3/t9-,10+/m1/s1 |
InChI Key |
IWBPKEDNKHJCHB-ZJUUUORDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(=O)[C@H]2[C@@H]1CCC2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C2C1CCC2 |
Origin of Product |
United States |
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